4-(Oxiran-2-ylmethoxy)butyl acrylate

Polymer Chemistry UV-Curable Coatings Adhesives

4-(Oxiran-2-ylmethoxy)butyl acrylate (CAS 119692-59-0), also known as 4-hydroxybutyl acrylate glycidyl ether (4HBAGE), is a difunctional monomer that combines a reactive acrylate double bond and an epoxide (oxirane) ring within a single molecule, separated by a flexible butyl spacer. This molecular architecture enables independent polymerization through both free-radical and ring-opening mechanisms, affording polymers with tailored crosslink density and mechanical properties.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 119692-59-0
Cat. No. B038433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxiran-2-ylmethoxy)butyl acrylate
CAS119692-59-0
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCOCC1CO1
InChIInChI=1S/C10H16O4/c1-2-10(11)13-6-4-3-5-12-7-9-8-14-9/h2,9H,1,3-8H2
InChIKeyUSWANRSZMQLWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxiran-2-ylmethoxy)butyl acrylate (CAS 119692-59-0): A Dual-Functional Epoxy Acrylate Monomer for High-Crosslink and Low-Tg Polymer Systems


4-(Oxiran-2-ylmethoxy)butyl acrylate (CAS 119692-59-0), also known as 4-hydroxybutyl acrylate glycidyl ether (4HBAGE), is a difunctional monomer that combines a reactive acrylate double bond and an epoxide (oxirane) ring within a single molecule, separated by a flexible butyl spacer [1]. This molecular architecture enables independent polymerization through both free-radical and ring-opening mechanisms, affording polymers with tailored crosslink density and mechanical properties. The compound is characterized by a molecular weight of 200.23 g/mol, a density of approximately 1.06-1.08 g/cm³, and a low glass transition temperature (Tg) of -59 °C for the homopolymer [1][2].

Why 4-(Oxiran-2-ylmethoxy)butyl acrylate Cannot Be Interchanged with Other Epoxy Acrylates: The Spacer-Length and Flexibility Differential


Generic substitution of 4-(Oxiran-2-ylmethoxy)butyl acrylate with other epoxy acrylate monomers such as glycidyl methacrylate (GMA) or glycidyl acrylate is not functionally equivalent due to two critical structural features: (1) the extended C4 butyl spacer between the acrylate and glycidyl ether moieties, and (2) the absence of a methyl group adjacent to the acrylate. The longer butyl spacer physically distances the crosslinking epoxide group from the polymer backbone, which has been shown to significantly increase the achievable crosslinking ratio with curing agents compared to shorter-chain analogs . Additionally, the flexible butyl chain imparts a homopolymer glass transition temperature (Tg) of -59 °C, in stark contrast to the 46 °C Tg of GMA-based homopolymers, directly impacting final coating flexibility, adhesion, and low-temperature performance [1]. These property divergences are quantified in the evidence that follows.

4-(Oxiran-2-ylmethoxy)butyl acrylate: Quantified Differentiation Against Glycidyl Methacrylate (GMA) and Other Epoxy Acrylates


Lower Curing Shrinkage: Reduced Internal Stress in Coatings and Adhesives

The target compound exhibits significantly lower curing shrinkage (10%) compared to glycidyl methacrylate (GMA, 19%) [1]. This reduction is attributed to the longer butyl spacer which distributes volumetric contraction across a larger molecular volume. Lower shrinkage directly minimizes internal stress at the coating-substrate interface, thereby reducing the risk of delamination or warping in precision applications [1].

Polymer Chemistry UV-Curable Coatings Adhesives

Dramatically Lower Glass Transition Temperature (Tg): Enabling Flexible, Low-Temperature Performance

The homopolymer of 4-(Oxiran-2-ylmethoxy)butyl acrylate (4HBAGE) possesses a glass transition temperature (Tg) of -59 °C, whereas the homopolymer of glycidyl methacrylate (GMA) has a Tg of +46 °C [1]. This 105 °C difference fundamentally alters the mechanical behavior of copolymers containing each monomer. The low Tg of 4HBAGE confers segmental mobility and flexibility at ambient and sub-ambient temperatures, making it suitable for pressure-sensitive adhesives and flexible coatings, while GMA imparts rigidity and high hardness [1].

Polymer Physics Pressure-Sensitive Adhesives Flexible Electronics

Significantly Lower Viscosity: Improved Processability and Formulation Latitude

At 25 °C, the viscosity of 4-(Oxiran-2-ylmethoxy)butyl acrylate is 7 mPa·s, which is 89% lower than the viscosity of glycidyl methacrylate (GMA) at 62 mPa·s [1]. This lower viscosity facilitates easier handling, more uniform mixing, and improved wetting of substrates in solvent-free or high-solids formulations. It also reduces or eliminates the need for reactive diluents, which can otherwise compromise final coating properties [1].

Formulation Science UV-Curable Coatings Solvent-Free Systems

Enhanced Metal Ion Adsorption Capacity and Mechanical Robustness in Grafted Adsorbents

In a comparative study of radiation-induced emulsion graft polymerization onto polyethylene/polypropylene (PE/PP) nonwoven fabric, an adsorbent prepared using 4-hydroxybutyl acrylate glycidyl ether (4-HB, i.e., the target compound) demonstrated superior performance relative to an adsorbent prepared using glycidyl methacrylate (GMA). Specifically, the 4-HB-grafted adsorbent exhibited both better mechanical property retention and higher adsorption capacity for Cu and Pb ions after functionalization with ethylenediamine [1].

Adsorption Materials Environmental Remediation Radiation Grafting

Superior UV Curing Kinetics: Faster Tack-Free Time in Formulated Systems

In a model UV-curable formulation containing 1,4-butanediol diacrylate (1,4-BDDA) and a photoinitiator, films formulated with the target compound (4HBAGE) achieved a tack-free surface after only 2 passes of UV exposure (500 mJ/cm²). In contrast, identical formulations based on glycidyl methacrylate (GMA) remained uncured or tacky even after 4 passes under the same conditions [1]. This indicates significantly faster polymerization kinetics and higher conversion under UV irradiation for 4HBAGE.

UV Curing Coatings Photopolymerization

Higher Crosslinking Ratio in Copolymers Due to Spacer-Mediated Epoxide Accessibility

The copolymerized polymer derived from 4-(Oxiran-2-ylmethoxy)butyl acrylate achieves a higher crosslinking ratio when reacted with curing agents compared to copolymers of shorter-chain epoxy acrylates . This is a direct consequence of the longer butyl spacer, which positions the glycidyl ether group further away from the copolymer backbone chain. This increased steric accessibility allows for more efficient and complete reaction with nucleophilic curing agents, leading to a denser and more uniform network structure .

Polymer Networks Crosslinking Density Thermosets

Procurement-Focused Application Scenarios for 4-(Oxiran-2-ylmethoxy)butyl acrylate Based on Quantified Differentiators


Flexible, High-Adhesion UV-Curable Coatings for Electronics and Plastics

The combination of low viscosity (7 mPa·s), low Tg (-59 °C), and fast UV cure response makes this monomer an ideal candidate for formulating UV-curable coatings on flexible plastic substrates (e.g., PET, polycarbonate) used in flexible displays, touch panels, and printed electronics. The low curing shrinkage (10%) minimizes film stress, preventing substrate warping and ensuring long-term adhesion [1]. Its high crosslinking capability with curing agents further enhances solvent and scratch resistance in these demanding applications [2].

High-Performance Pressure-Sensitive Adhesives (PSAs) with Enhanced Low-Temperature Tack

The homopolymer Tg of -59 °C is a critical differentiator for PSA formulations [1]. When copolymerized with other acrylates, the butyl spacer of this monomer imparts intrinsic flexibility and tack at low temperatures, enabling the development of PSAs that maintain performance in cold environments (e.g., automotive assembly, cold-chain packaging). The dual acrylate/epoxide functionality also allows for post-curing crosslinking, providing a pathway to tune cohesive strength and creep resistance after application [1].

Design of Functional Grafted Adsorbents and Separation Media

As demonstrated by comparative radiation grafting studies, adsorbents prepared using 4-(Oxiran-2-ylmethoxy)butyl acrylate exhibit superior mechanical durability and metal ion uptake compared to those made with GMA [1]. This makes it a compelling choice for the fabrication of functionalized nonwoven fabrics or membranes for water treatment, metal recovery, and analytical separations. The longer spacer enhances accessibility of the epoxide group for subsequent functionalization, leading to higher densities of active binding sites [1].

Low-Stress, High-Reliability Optical and Electronic Adhesives

In applications such as lens bonding, fiber optic termination, and semiconductor underfill, minimizing stress is paramount. The 10% curing shrinkage of this monomer is significantly lower than that of GMA (19%), reducing the risk of delamination or optical distortion during thermal cycling [1]. The flexible butyl chain further helps dissipate mechanical stress, contributing to the long-term reliability of bonded assemblies. This is supported by patent disclosures utilizing this compound in primer compositions for glass adhesives, where improved adhesion and durability are required [2].

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